molecular formula C8H20N2O3 B1664901 1,11-Diamino-3,6,9-trioxaundecane CAS No. 929-75-9

1,11-Diamino-3,6,9-trioxaundecane

Cat. No.: B1664901
CAS No.: 929-75-9
M. Wt: 192.26 g/mol
InChI Key: NIQFAJBKEHPUAM-UHFFFAOYSA-N
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Description

Amino-PEG3-amine is a PEG derivative containing two amino groups. The amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. PEG Linkers may be useful in the development of antibody drug conjugates and drug delivery methods.

Biochemical Analysis

Biochemical Properties

Amino-PEG3-Amine plays a significant role in biochemical reactions. The amino group in Amino-PEG3-Amine is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc . This reactivity allows Amino-PEG3-Amine to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is often determined by the specific biochemical context in which they occur.

Cellular Effects

Amino-PEG3-Amine can influence cell function in various ways. For instance, the attachment of Amino-PEG3-Amine to proteins and other biomolecules can decrease aggregation and increase solubility . This can have significant effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Amino-PEG3-Amine involves its interactions at the molecular level. The amino group in Amino-PEG3-Amine can form stable bonds with carboxylic acids, activated NHS esters, and carbonyls . These binding interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Amino-PEG3-Amine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Transport and Distribution

Amino-PEG3-Amine can be transported and distributed within cells and tissues. The hydrophilic PEG spacer in Amino-PEG3-Amine increases its solubility in aqueous media, which can affect its localization or accumulation .

Properties

IUPAC Name

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O3/c9-1-3-11-5-7-13-8-6-12-4-2-10/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIQFAJBKEHPUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6074334
Record name Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-
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Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929-75-9
Record name 1,11-Diamino-3,6,9-trioxaundecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929-75-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanamine, 2,2'-(oxybis(2,1-ethanediyloxy))bis-
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Record name Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-
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Record name Ethanamine, 2,2'-[oxybis(2,1-ethanediyloxy)]bis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,9-trioxaundecamethylenediamine
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Record name ETHANAMINE, 2,2'-(OXYBIS(2,1-ETHANEDIYLOXY))BIS-
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Synthesis routes and methods

Procedure details

To a chilled, stirred solution of 24.4 g of Compound XIX in 250 ml pyridine was added 89 g of triphenyl phospine. Nitrogen bubbles evolved. The solution was stirred with ice cooling for 45 minutes and then allowed to warm to room temperature. After 45 minutes at room temperature 100 ml of concentrated ammonium hydroxide was added and the mixutre stirred overnight. The mixture was partitioned between 500 ml of 0.5N citric acid and 250 ml of ether. The aqueous phase was washed with ether (2×250 ml) to remove triphenyl phosphine oxide. The aqueous phase was saturated with sodium chloride and extracted with 1-butanol (4×250 nl) and dichloromethane (4×250 ml). The combined alcohol and dichloromethane extracts were concentrated under reduced pressure and the residue was taken up in 100 ml of ethanol. Concentrated hydrochloric acid (15 ml) was added and the solvent removed under reduced pressure. The residue was crystallized from ethanol/ether. The hygroscopic crystals were dried under vacuum.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the primary applications of 1,11-Diamino-3,6,9-trioxaundecane in chemical synthesis?

A: this compound acts as a building block for synthesizing macrocycles. This molecule readily reacts with various compounds like p-fluoranil [], pyridine-2,6-dicarbaldehyde [], and furan-2,5-dicarbaldehyde [] to form novel macrocyclic structures with potential applications in different fields.

Q2: How does the structure of this compound contribute to its ability to form macrocycles?

A2: This compound possesses two terminal amine groups separated by a flexible chain containing three ether oxygen atoms. This structure allows it to act as a linker, coordinating with metal ions or reacting with other molecules to form ring-shaped macrocyclic compounds.

Q3: What interesting structural features were observed in the macrocycle synthesized using this compound and tetrafluoro-1,4-benzoquinone?

A: The reaction of this compound with tetrafluoro-1,4-benzoquinone results in a novel macrocycle containing a quinone unit []. This structure was confirmed by X-ray crystallography, multinuclear NMR, IR, and UV-VIS spectroscopy.

Q4: Can this compound be used to synthesize macrocycles incorporating metal ions?

A: Yes, research shows that this compound acts as a template in reactions with aldehydes and alkaline earth metal salts to form Schiff base macrocyclic complexes. For example, reactions with pyridine-2,6-dicarbaldehyde in the presence of calcium or strontium salts yielded macrocyclic complexes with the metal ions incorporated into the macrocyclic structure [].

Q5: Beyond macrocycle synthesis, are there other applications for this compound?

A: this compound has shown potential in biomedical applications. Studies demonstrate its use in developing photoactive dyes for bonding human meniscal and articular cartilage []. The compound acts as a linker for a photoactive 1,8-naphthalimide dye, enabling the bonding of cartilage tissues upon laser activation.

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